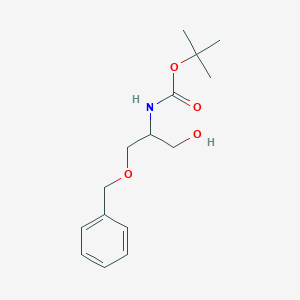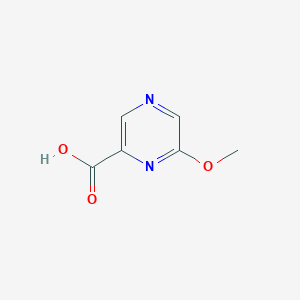
1-(4-chlorophenyl)-5-methyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-methyltetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 4-chlorophenyl and a methyl group. Tetrazoles are known for their stability and unique chemical properties, making them valuable in various fields such as pharmaceuticals, materials science, and coordination chemistry .
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-5-methyltetrazole typically involves the reaction of 4-chloroaniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-chlorophenyl)-5-methyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-methyltetrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-5-methyltetrazole involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can form stable complexes with metal ions, and its electron-withdrawing chlorine substituent enhances its reactivity . These interactions enable the compound to exert its effects in various applications, such as inhibiting corrosion or acting as a pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorophenyl)-5-methyltetrazole can be compared with other tetrazole derivatives, such as:
- 1-Phenyl-1H-tetrazole
- 1-(2-Chlorophenyl)-1H-tetrazole
- 1-(4-Hydroxyphenyl)-1H-tetrazole
- 1-(4-Methoxyphenyl)-1H-tetrazole
- 1-(4-Nitrophenyl)-1H-tetrazole
These compounds share the tetrazole core but differ in their substituents, which influence their chemical properties and applications
Eigenschaften
CAS-Nummer |
40746-62-1 |
|---|---|
Molekularformel |
C8H7ClN4 |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-methyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,1H3 |
InChI-Schlüssel |
WNIKLJHZOJKJJQ-UHFFFAOYSA-N |
SMILES |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)
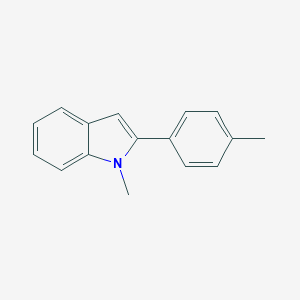
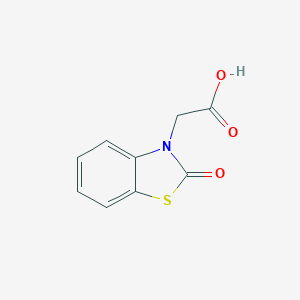
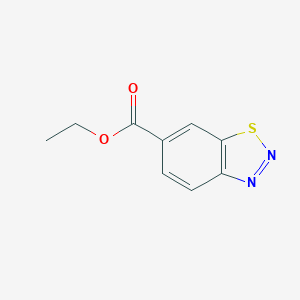
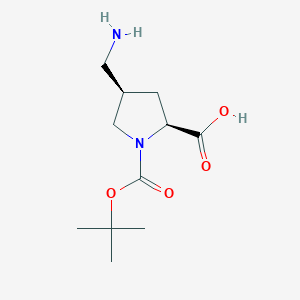
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
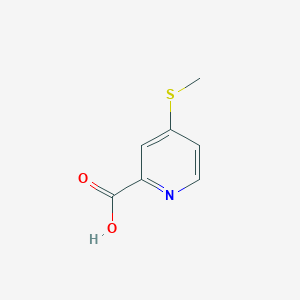
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)
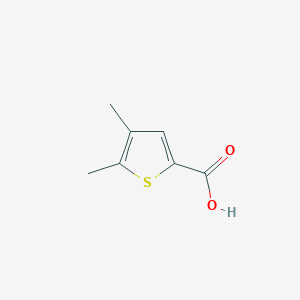
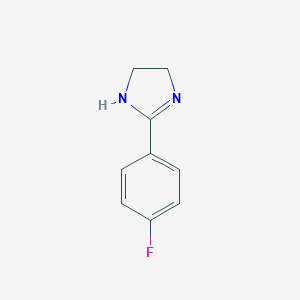
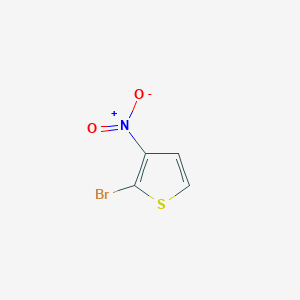
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
